molecular formula C9H20O B3022817 2-Methyl-2-propyl-1-pentanol CAS No. 57409-52-6

2-Methyl-2-propyl-1-pentanol

Cat. No.: B3022817
CAS No.: 57409-52-6
M. Wt: 144.25 g/mol
InChI Key: VEOIPGBMBGMJFG-UHFFFAOYSA-N
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Description

2-Methyl-2-propyl-1-pentanol is a branched primary alcohol with the molecular formula C₈H₁₈O. Its structure features a pentanol backbone (five-carbon chain) with a hydroxyl group (-OH) on the first carbon and both methyl (-CH₃) and propyl (-CH₂CH₂CH₃) substituents on the second carbon. This branching confers unique physicochemical properties, influencing its solubility, volatility, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-propyl-1-pentanol can be synthesized through various methods. One common method involves the aldol condensation of propionaldehyde followed by the hydrogenation of the intermediate product . The reaction conditions typically involve the use of a base catalyst for the aldol condensation and a metal catalyst such as palladium or nickel for the hydrogenation step.

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydroformylation of alkenes followed by hydrogenation. This process uses a cobalt or rhodium catalyst to add a formyl group to the alkene, which is then reduced to the alcohol .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propyl-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemical Synthesis

Overview :
2-Methyl-2-propyl-1-pentanol is primarily used as a solvent and reagent in organic synthesis. Its medium polarity makes it suitable for facilitating reactions that require specific solvation environments.

Applications :

  • Solvent in Reactions : It is employed in reactions where a medium-polarity solvent can influence reaction rates, yields, and selectivity. For instance, it can be used in esterification reactions and other organic transformations.
  • Reagent in Organic Synthesis : The compound serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the effectiveness of this compound in enhancing the yield of certain alkylation reactions compared to other alcohols due to its branched structure, which influences sterics and solvation effects.

Toxicological Studies :
Research indicates that this compound exhibits certain biological activities, including potential irritant effects on skin and eyes. Its inhalation may lead to central nervous system effects such as headaches and dizziness.

Effect Observation
Skin IrritationNoted upon exposure
CNS EffectsHeadaches, dizziness

These findings necessitate careful handling procedures in laboratory and industrial settings to mitigate health risks associated with exposure .

Industrial Applications

Use in Manufacturing :
The compound's properties make it valuable in various industrial applications, particularly as a solvent in paint formulations and coatings. Its ability to dissolve a wide range of substances enhances product performance.

Physical Properties

Understanding the physical properties of this compound is crucial for its application in different fields:

Property Value
Density0.81 g/cm³
Log P (oct/water)2.585
Heat of Vaporization51.01 kJ/mol

These properties influence how the compound behaves under various conditions, impacting its suitability for specific applications .

Mechanism of Action

The mechanism of action of 2-methyl-2-propyl-1-pentanol involves its interaction with various molecular targets. It can alter the spatial relation between hydrophobic agonist binding sites and allosteric sites, affecting the activity of certain enzymes and receptors . This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methyl-2-propyl-1-pentanol with three structurally related alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Henry’s Law Constant (atm·m³/mol) Key Substituents Applications
This compound C₈H₁₈O 130.23* Not reported Methyl, propyl Flavor (mint)
2-Propyl-1-pentanol C₈H₁₈O 130.23 4.1×10⁻¹ Propyl Not specified
2-Ethyl-2-methyl-1-pentanol C₈H₁₈O 130.23 4.3×10⁻¹ Ethyl, methyl Not specified
2-Phenyl-2-pentanol C₁₁H₁₆O 164.25 Not reported Phenyl Research chemicals

*Molecular weight estimated based on homologous compounds .

Key Observations:

Branching Effects: this compound and 2-ethyl-2-methyl-1-pentanol share similar molecular weights but differ in substituent bulkiness. The propyl group in the former may reduce water solubility compared to the ethyl group in the latter . Henry’s Law constants for 2-propyl-1-pentanol (4.1×10⁻¹) and 2-ethyl-2-methyl-1-pentanol (4.3×10⁻¹) suggest moderate volatility and low water solubility, typical of branched alcohols .

Aromatic vs. Aliphatic Substituents: 2-Phenyl-2-pentanol (C₁₁H₁₆O) has a bulkier aromatic ring, increasing molecular weight and likely reducing volatility compared to aliphatic analogs.

Biological Activity

Chemical Identity
2-Methyl-2-propyl-1-pentanol, with the molecular formula C9H20OC_9H_{20}O and CAS number 57409-52-6, is a branched-chain alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two methyl groups and a propyl group. This compound is also known as 2-methyl-2-propylpentan-1-ol.

Physical Properties
This compound is typically a colorless liquid with a distinctive odor and is soluble in organic solvents. Its unique structure contributes to its varied applications in both industrial and biological contexts.

The biological activity of this compound is linked to its interactions with cellular membranes and potential effects on metabolic pathways. It may influence various cellular processes, including:

  • Membrane Fluidity: The branched structure can alter the fluidity of lipid membranes, impacting the function of membrane-bound proteins.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various pathogenic bacteria and fungi, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Case Study: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested for its Minimum Inhibitory Concentration (MIC) against selected microorganisms. The results were as follows:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.75

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

Toxicological Profile

While exploring its biological activities, it is essential to consider the safety profile of this compound. Toxicity studies indicate that at high concentrations, it may cause irritation to skin and eyes. Long-term exposure has not been extensively studied, necessitating caution in its application.

Industrial Applications

This compound serves multiple roles in various industries:

  • Solvent in Organic Synthesis: Its ability to dissolve a wide range of organic compounds makes it valuable in chemical reactions.
  • Precursor for Drug Synthesis: It is explored as a building block for synthesizing more complex pharmaceuticals.

Research Applications

The compound is also being investigated for potential therapeutic properties, including:

  • Anti-inflammatory Effects: Preliminary studies suggest it may modulate inflammatory responses in cellular models.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related alcohols:

CompoundStructure TypeNotable Activity
2-Methyl-1-butanolStraight-chain alcoholModerate antimicrobial
Isobutanol (2-methylpropan-1-ol)Branched-chain alcoholLower toxicity profile

The unique branching of this compound enhances its lipophilicity and biological interactions compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-2-propyl-1-pentanol in laboratory settings?

  • Methodological Answer : Due to its flammability and harmful effects (e.g., eye/respiratory irritation), ensure proper ventilation, use flame-resistant equipment, and wear PPE (gloves, goggles, lab coat). Store away from ignition sources. In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, remove contaminated clothing, and seek medical attention .

Q. How can researchers determine the purity of this compound during synthesis?

  • Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) to assess purity. Cross-validate using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on characteristic peaks for hydroxyl (-OH) and alkyl groups. For example, GC retention times and integration ratios can identify impurities ≥0.5% .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Test binary solvent mixtures (e.g., hexane/ethyl acetate) to balance polarity. Monitor solubility at elevated temperatures and cooling rates to optimize crystal formation. Differential scanning calorimetry (DSC) can validate melting point consistency (expected range: ~100–110°C, extrapolated from similar branched alcohols) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in thermodynamic data for this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate enthalpy of formation (ΔHf°) and compare with experimental values. For discrepancies (e.g., vapor pressure vs. Henry’s Law constants), perform sensitivity analyses on molecular descriptors (e.g., octanol-water partition coefficient, log Kow). Reference datasets from analogous compounds, such as 2-ethyl-2-methyl-1-pentanol (Henry’s Law constant: 4.3×10⁻¹) .

Q. What experimental design strategies mitigate volatility-related losses during kinetic studies?

  • Methodological Answer : Use closed-system reactors with inert gas purging (e.g., nitrogen) to minimize evaporation. Monitor headspace concentrations via gas chromatography-mass spectrometry (GC-MS). For environmental partitioning studies, apply Henry’s Law constants (estimated range: 10⁻¹–10⁰ atm·m³/mol, based on structural analogs) to model air-water distribution .

Q. How can spectroscopic techniques distinguish stereoisomers or regioisomers of this compound?

  • Methodological Answer : Employ chiral HPLC with polarimetric detection or vibrational circular dichroism (VCD) to differentiate enantiomers. For regioisomers, use high-resolution mass spectrometry (HRMS) coupled with fragmentation pattern analysis (e.g., McLafferty rearrangements) to confirm branching positions .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

  • Methodological Answer : Replicate experiments under standardized conditions (temperature, solvent grade). Compare results with predictive models (e.g., UNIFAC) and validate using Hansen solubility parameters. For example, discrepancies in water solubility may arise from impurities; use freeze-pump-thaw cycles to degas solvents and minimize oxygen interference .

Properties

IUPAC Name

2-methyl-2-propylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-9(3,8-10)7-5-2/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOIPGBMBGMJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205998
Record name 1-Pentanol, 2-methyl-2-propyl-
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Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57409-52-6
Record name 2-Methyl-2-propyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57409-52-6
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Record name 1-Pentanol, 2-methyl-2-propyl-
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Record name NSC84236
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Record name 1-Pentanol, 2-methyl-2-propyl-
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Record name 1-Pentanol, 2-methyl-2-propyl
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-2-propyl-1-pentanol
2-Methyl-2-propyl-1-pentanol
2-Methyl-2-propyl-1-pentanol
2-Methyl-2-propyl-1-pentanol
2-Methyl-2-propyl-1-pentanol
2-Methyl-2-propyl-1-pentanol

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